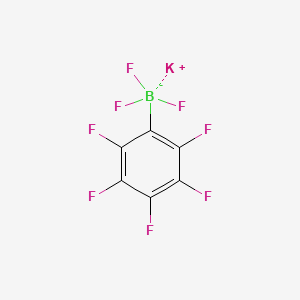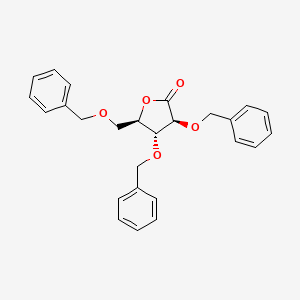
Reactive Violet 8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Reactive Violet 8 is an organic synthetic dye known for its vibrant violet color. It is commonly used in the textile industry for dyeing fabrics such as cotton, nylon, silk, and viscose fiber. The chemical formula for this compound is C20H12Cl2N6O8S2.2Na, and it is known for its high solubility in water and stability under various conditions .
准备方法
Reactive Violet 8 is typically synthesized through a series of chemical reactions involving aromatic amines and chlorotriazine derivatives. The synthetic route generally involves the following steps:
Diazotization: Aromatic amines are treated with nitrous acid to form diazonium salts.
Coupling Reaction: The diazonium salts are then coupled with other aromatic compounds to form azo dyes.
Chlorotriazine Derivative Reaction: The azo dye is further reacted with chlorotriazine derivatives to introduce reactive groups that can form covalent bonds with textile fibers.
Industrial production methods often involve the use of microwave radiation to improve the efficiency and sustainability of the dyeing process. For example, cotton fabric can be dyed using a microwave-treated this compound dye solution at a specific pH and temperature to achieve good color characteristics .
化学反应分析
Reactive Violet 8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using agents like hydrogen peroxide, leading to the formation of different oxidation products.
Reduction: The dye can be reduced using reducing agents such as sodium dithionite, resulting in the decolorization of the dye.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, ozone.
Reducing Agents: Sodium dithionite, zinc dust.
Reaction Conditions: Varying pH levels, temperatures, and the presence of catalysts.
科学研究应用
Reactive Violet 8 has a wide range of scientific research applications, including:
Textile Industry: Used for dyeing cotton, nylon, silk, and viscose fibers due to its ability to form covalent bonds with textile fibers, resulting in high colorfastness.
Biological Research: Employed in staining techniques for visualizing cellular components and structures.
Environmental Studies: Used as a model compound in studies on the degradation of dyes in wastewater treatment processes.
Material Science: Utilized in the synthesis of cellulose nanocrystal conjugates for developing advanced materials with unique properties.
作用机制
The mechanism of action of Reactive Violet 8 involves the formation of covalent bonds between the dye and the textile fibers. The reactive groups on the dye molecule, such as chlorotriazine derivatives, react with the hydroxyl groups on the cellulose fibers, forming stable covalent bonds. This results in the dye being firmly attached to the fibers, providing high colorfastness and resistance to washing .
相似化合物的比较
Reactive Violet 8 can be compared with other similar reactive dyes, such as Reactive Violet 5 and Reactive Orange 16. These dyes share similar chemical structures and reactive groups but differ in their color properties and specific applications. For example:
Reactive Violet 5: Known for its brilliant violet color and used in similar textile dyeing applications.
Reactive Orange 16: Used for dyeing textiles with a bright orange color and has different reactive groups compared to this compound.
This compound is unique due to its specific shade of violet and its high solubility in water, making it particularly suitable for various industrial and research applications.
属性
CAS 编号 |
12226-40-3 |
|---|---|
分子式 |
C20H12Cl2N6O8S2.2Na |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





